molecular formula C22H12O5 B2513141 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one CAS No. 855774-38-8

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

Cat. No.: B2513141
CAS No.: 855774-38-8
M. Wt: 356.333
InChI Key: VOKOLUUQBZNEHL-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a bifunctional coumarin derivative characterized by a fused benzo[f]chromen-3-one core substituted with a 7-hydroxy-2-oxochromen-4-yl group. This compound belongs to the coumarin family, which is renowned for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The benzo[f]chromen-3-one scaffold, in particular, has emerged as a promising pharmacophore due to its planar aromatic structure, enabling interactions with biological targets such as DNA topoisomerases and kinases .

The compound’s synthesis typically involves solvent-free green chemistry approaches, such as grinding reactions between 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one and hydrazonoyl halides or sulphadrugs at room temperature . These methods are cost-effective and environmentally sustainable, aligning with modern synthetic priorities.

Properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O5/c23-13-6-7-15-16(11-21(24)26-20(15)9-13)18-10-17-14-4-2-1-3-12(14)5-8-19(17)27-22(18)25/h1-11,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKOLUUQBZNEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-2-oxochromen-4-one with benzo[f]chromen-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

Scientific Research Applications

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s ability to generate reactive oxygen species can also contribute to its biological effects, such as inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity and physicochemical properties of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one can be contextualized by comparing it with structurally related coumarin derivatives (Table 1).

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Key Biological Activity Reference
This compound 7-hydroxy-2-oxochromen-4-yl group N/A Broad-spectrum antitumor activity
2-(2-(4-Fluorobenzylidene)hydrazinyl)thiazol-4-yl)-3H-benzo[f]chromen-3-one Fluorine-substituted thiazole N/A Enhanced antimicrobial activity
2-([1,2,4]triazolo[4,3-a]pyrimidin-5-yl)-3H-benzo[f]chromen-3-one (15c) Triazolopyrimidine ring 232–234 Moderate cytotoxicity
2-(8,10-dimethylpyrido[2''',3'''',3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-3H-benzo[f]chromen-3-one (15e) Pyridopyrazolopyrimidine substituent >360 High thermal stability
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one Methoxy-phenyl group N/A Antioxidant and anti-inflammatory
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one Isopropoxy group N/A Potential photodynamic applications

Substituent Effects

  • Electron-Withdrawing Groups (e.g., Fluorine) : Enhance biological activity by improving binding affinity to hydrophobic pockets in enzymes or receptors .
  • Heterocyclic Additions (e.g., Thiazole, Pyrimidine) : Expand the spectrum of activity; thiazole derivatives show dual antimicrobial and antitumor functions .
  • Alkoxy Groups (e.g., Methoxy, Isopropoxy) : Improve solubility and bioavailability, critical for pharmacokinetic optimization .

Biological Activity

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one, a member of the chromone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines chromen and benzochromen moieties, contributing to its potential therapeutic applications. This article reviews the biological activities of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic uses.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C17H12O4
  • Structural Features : It comprises a chromen backbone with hydroxyl and carbonyl groups that enhance its reactivity and biological interactions.
Feature Description
Chromone Backbone Provides structural stability and potential for biological activity.
Hydroxyl Group Enhances solubility and may participate in hydrogen bonding with biological targets.
Benzochromene Moiety Contributes to the compound's unique pharmacological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers, which is crucial for preventing cellular damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various experimental models. For instance, in a study involving isoproterenol-induced myocardial infarction in rats, it was observed that pretreatment with the compound significantly reduced markers of inflammation and improved cardiac function by modulating oxidative stress pathways and inhibiting apoptosis .

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies suggest that it induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation. The underlying mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.
  • Cell Signaling Modulation : It can affect various signaling pathways that regulate cell growth, survival, and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Cardioprotective Effects

In a controlled study, rats pretreated with this compound exhibited reduced levels of cardiac injury markers following induced myocardial infarction. The treatment improved lipid profiles and reduced oxidative stress markers significantly compared to controls .

Anticancer Efficacy

In vitro studies on various cancer cell lines have indicated that the compound effectively induces apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings highlight its potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one?

The compound can be synthesized via condensation reactions between substituted chromenones and phenolic precursors. For example, bicoumarin derivatives (structurally similar) are prepared by reacting 3-acetylcoumarins with substituted salicylaldehydes under acidic conditions, yielding products with distinct substitution patterns . Microwave-assisted synthesis is also effective, reducing reaction times and improving yields for benzo[f]chromen-3-one derivatives (e.g., 72% yield for thiazolyl-coumarin hybrids under microwave irradiation) .

Q. How is structural characterization performed for this compound?

X-ray crystallography is critical for confirming the planar bicoumarin core and substituent orientations. For example, a related chromenone (2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one) was resolved in a monoclinic system (space group P2₁/c) with lattice parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.06° . Spectroscopic methods include:

  • IR : C=O stretches at ~1715–1727 cm⁻¹ for lactone and ketone groups .
  • NMR : Aromatic protons appear at δ 7.2–8.7 ppm, with C3-H resonating at δ ~6.5 ppm .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., acidic/alkaline hydrolysis).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >250°C for similar bicoumarins .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in this compound?

Regioselectivity is controlled by electronic and steric effects of substituents. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenolic precursor direct coupling to the para position of the chromenone core .
  • Polar solvents (DMF, ethanol) favor cyclization, while non-polar solvents (toluene) may lead to side products like open-chain intermediates .
  • Microwave irradiation enhances reaction rates and reduces byproducts compared to conventional heating .

Q. How can contradictory NMR data from synthetic intermediates be resolved?

Contradictions often arise from tautomerism or dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : Identifies tautomers (e.g., keto-enol equilibria) by observing coalescence of signals at elevated temperatures .
  • DEPT-135 and HSQC : Assigns quaternary carbons and resolves overlapping proton signals in complex aromatic systems .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Disk diffusion or microdilution methods (MIC/MBC) against S. aureus and E. coli .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like DNA gyrase or topoisomerase IV, validated by DNA cleavage assays .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Q. How do substituents (e.g., -OH, -OCH₃) modulate the compound’s photophysical properties?

  • Fluorescence spectroscopy : Electron-donating groups (-OCH₃) enhance quantum yield by stabilizing excited states, while -OH groups enable pH-sensitive emission shifts .
  • TD-DFT calculations : Predict absorption/emission spectra and compare with experimental data to validate substituent effects .

Data Interpretation and Optimization

Q. How can low yields in condensation reactions be addressed?

  • Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ to reduce side reactions .
  • Solvent screening : Ethanol or DMF improves solubility of aromatic intermediates .
  • Stepwise purification : Column chromatography (petroleum ether/EtOAc, 15:1) isolates intermediates before cyclization .

Q. What strategies resolve discrepancies between computational and experimental structural data?

  • Hirshfeld surface analysis : Identifies non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that deviate from idealized DFT geometries .
  • Multipole refinement : Enhances X-ray data accuracy for electron density mapping in regions with steric clashes .

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